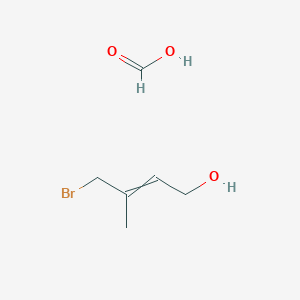
4-Bromo-3-methylbut-2-en-1-ol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C5H9BrO. It is a brominated alcohol with a double bond, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-3-methylbut-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-en-1-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-3-methylbut-2-en-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Oxidation: 4-Bromo-3-methylbut-2-enal or 4-Bromo-3-methylbut-2-enoic acid.
Reduction: 4-Bromo-3-methylbutan-1-ol.
Substitution: 4-Hydroxy-3-methylbut-2-en-1-ol or 4-Cyano-3-methylbut-2-en-1-ol.
Aplicaciones Científicas De Investigación
4-Bromo-3-methylbut-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-methylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the double bond and the bromine atom, which can stabilize reaction intermediates through resonance and inductive effects .
Comparación Con Compuestos Similares
4-Bromo-3-methylbut-2-en-1-ol can be compared with other similar compounds, such as:
3-Bromo-2-methylprop-1-ene: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-Chloro-3-methylbut-2-en-1-ol: Similar structure but with chlorine instead of bromine, leading to different reactivity and reaction conditions.
3-Methylbut-2-en-1-ol: Lacks the halogen atom, resulting in different chemical properties and reactivity.
These comparisons highlight the unique features of 4-Bromo-3-methylbut-2-en-1-ol, such as its ability to undergo a wide range of chemical reactions and its applications in various fields.
Propiedades
Número CAS |
105425-68-1 |
|---|---|
Fórmula molecular |
C6H11BrO3 |
Peso molecular |
211.05 g/mol |
Nombre IUPAC |
4-bromo-3-methylbut-2-en-1-ol;formic acid |
InChI |
InChI=1S/C5H9BrO.CH2O2/c1-5(4-6)2-3-7;2-1-3/h2,7H,3-4H2,1H3;1H,(H,2,3) |
Clave InChI |
KDLUBUZKKQCHMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CBr.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
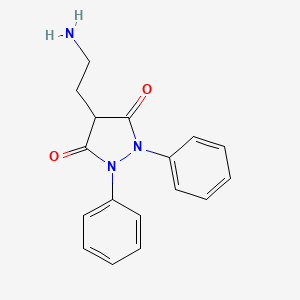
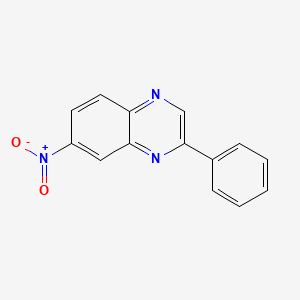
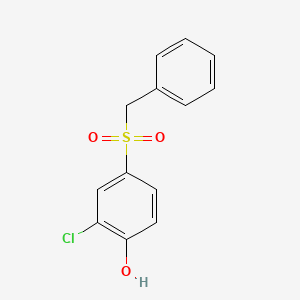
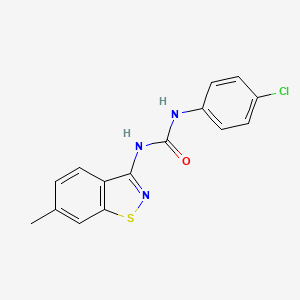
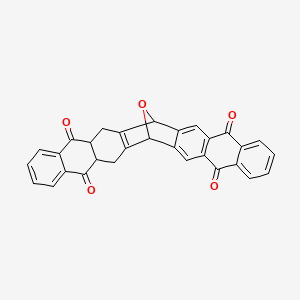
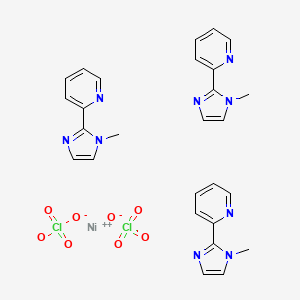
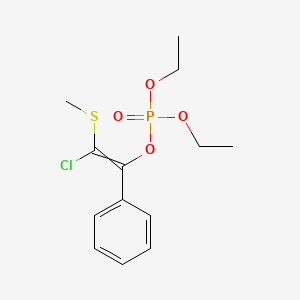
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
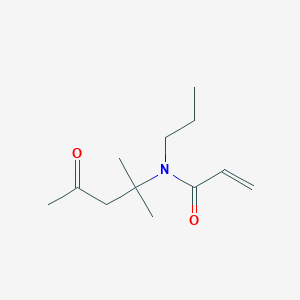
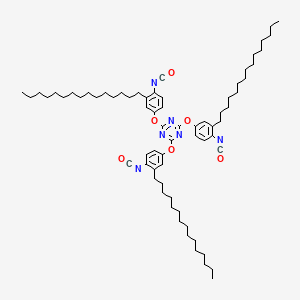
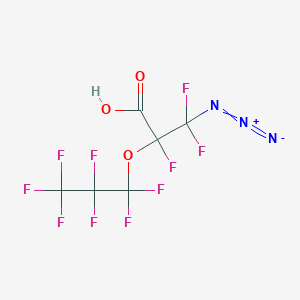
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

